

Application Notes and Protocols: AZ14145845 in Combination with Chemotherapy

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Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499

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Disclaimer: The following application notes and protocols are based on the known mechanism of action of **AZ14145845** as a dual Mer/Axl kinase inhibitor and publicly available data on other inhibitors of the same class in combination with chemotherapy. As of the date of this document, specific preclinical or clinical data for **AZ14145845** in combination with chemotherapeutic agents is not widely available in the public domain. The protocols provided are generalized and should be optimized for specific experimental conditions.

Introduction

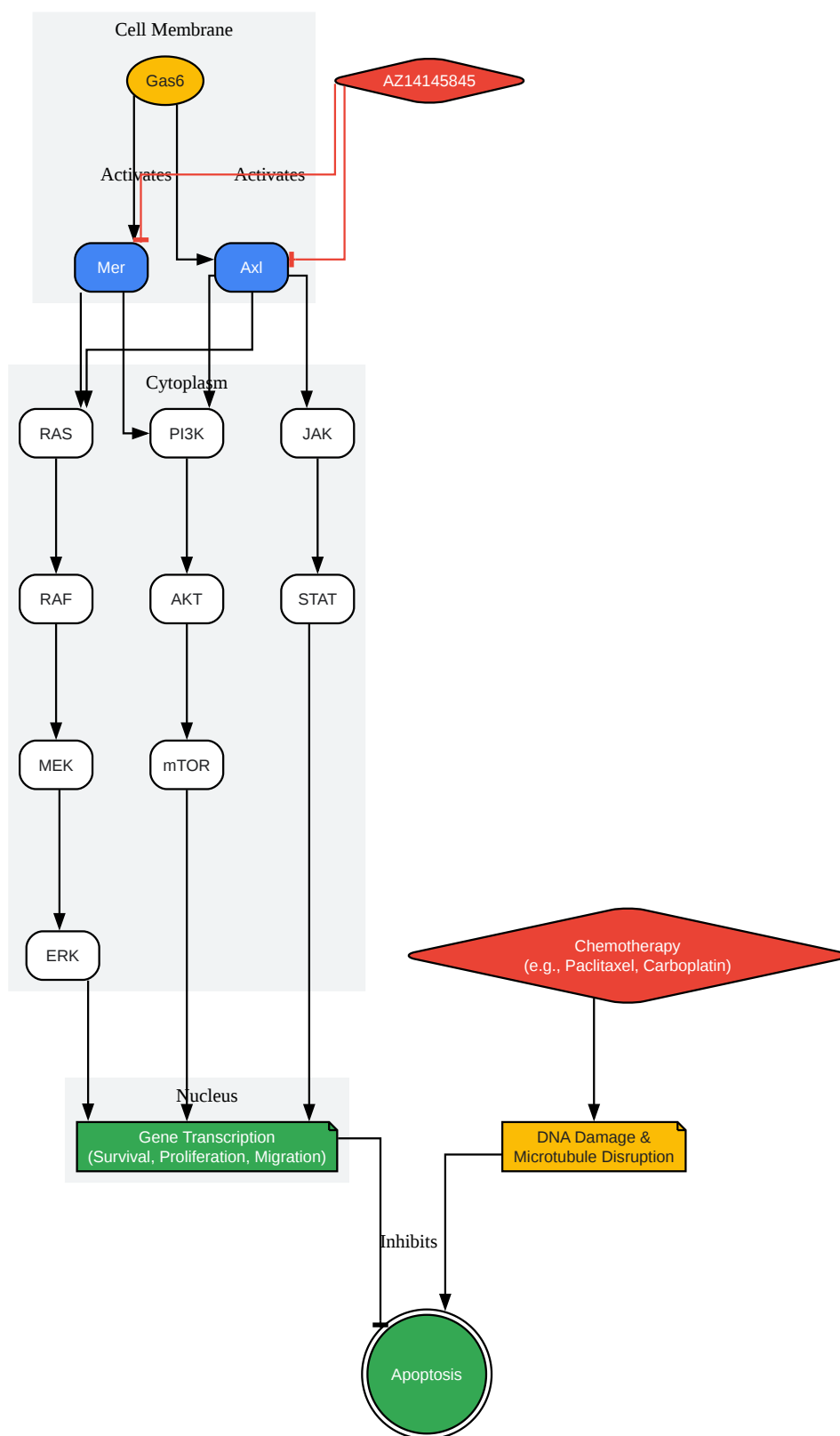
AZ14145845 is a potent and highly selective dual inhibitor of the receptor tyrosine kinases Mer and Axl.[1][2] These kinases are members of the TAM (Tyro3, Axl, Mer) family and their overexpression and activation are implicated in tumor progression, metastasis, and the development of resistance to conventional cancer therapies in a variety of solid and hematological malignancies.[3][4] Inhibition of Mer and Axl signaling can disrupt key oncogenic pathways, including cell survival, proliferation, and migration.[1][5][6] Preclinical evidence for other Mer/Axl inhibitors suggests a strong synergistic potential when combined with standard-of-care chemotherapy, such as platinum agents (e.g., carboplatin) and taxanes (e.g., paclitaxel).[7][8][9] This combination strategy aims to enhance the cytotoxic effects of chemotherapy and overcome chemoresistance.

These application notes provide a framework for investigating the synergistic anti-cancer effects of **AZ14145845** in combination with chemotherapy, with a focus on preclinical models of

ovarian and non-small cell lung cancer, where Mer/Axl signaling has been shown to play a critical role.

Signaling Pathways and Rationale for Combination Therapy

Mer and Axl kinases, upon activation by their ligand Gas6, initiate a cascade of downstream signaling pathways that promote cancer cell survival and proliferation. These include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[1][6] By inhibiting Mer and Axl, **AZ14145845** can block these pro-survival signals, rendering cancer cells more susceptible to the DNA-damaging effects of chemotherapy. Furthermore, Axl inhibition has been shown to increase the intracellular accumulation of platinum-based drugs, further enhancing their efficacy.[7]



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Caption: Mer/Axl signaling pathway and points of intervention.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data based on published findings for other Mer/Axl inhibitors in combination with chemotherapy.

Table 1: In Vitro Cytotoxicity (IC50, μM) in Ovarian Cancer Cell Lines (e.g., OVCAR-3, SKOV-3)

Compound	Cell Line	IC50 (Monotherapy)	IC50 (in combination with Paclitaxel [10 nM])	Combination Index (CI)
AZ14145845	OVCAR-3	1.5	0.4	< 1 (Synergistic)
SKOV-3	2.1	0.6	< 1 (Synergistic)	
Paclitaxel	OVCAR-3	0.05	-	-
SKOV-3	0.08	-	-	
Carboplatin	OVCAR-3	50	-	-
SKOV-3	75	-	-	
AZ14145845	OVCAR-3	1.5	0.5 (with Carboplatin [25 μM])	< 1 (Synergistic)
SKOV-3	2.1	0.8 (with Carboplatin [40 μM])	< 1 (Synergistic)	

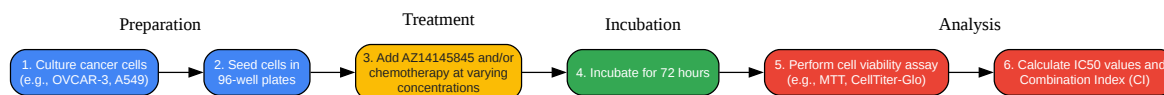
Table 2: In Vivo Tumor Growth Inhibition in Ovarian Cancer Xenograft Model

Treatment Group	Dose	Tumor Growth Inhibition (%)	p-value (vs. Control)	p-value (vs. Chemo alone)
Vehicle Control	-	0	-	-
AZ14145845	50 mg/kg, oral, daily	40	< 0.05	-
Paclitaxel	10 mg/kg, i.p., weekly	55	< 0.01	-
AZ14145845 + Paclitaxel	50 mg/kg + 10 mg/kg	85	< 0.001	< 0.01
Carboplatin	50 mg/kg, i.p., weekly	60	< 0.01	-
AZ14145845 + Carboplatin	50 mg/kg + 50 mg/kg	90	< 0.001	< 0.01

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Assessment

This protocol determines the cytotoxic effects of **AZ14145845** alone and in combination with chemotherapy and assesses for synergistic interactions.



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Caption: Workflow for in vitro cell viability and synergy assessment.

Materials:

- Cancer cell lines (e.g., OVCAR-3, SKOV-3 for ovarian cancer; A549, H1299 for NSCLC)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well plates
- **AZ14145845** (stock solution in DMSO)
- Chemotherapeutic agents (e.g., Paclitaxel, Carboplatin)
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

Procedure:

- Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
- Drug Preparation: Prepare serial dilutions of **AZ14145845** and the chemotherapeutic agent in culture medium.
- Treatment:
 - Monotherapy: Treat cells with increasing concentrations of **AZ14145845** or the chemotherapeutic agent alone.
 - Combination Therapy: Treat cells with a fixed, sub-lethal concentration of one drug combined with increasing concentrations of the other, or with a fixed ratio of both drugs.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
- Data Analysis:

- Calculate the percentage of cell viability relative to untreated controls.
- Determine the IC50 values for each treatment using non-linear regression analysis.
- Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic ($CI < 1$), additive ($CI = 1$), or antagonistic ($CI > 1$).

Protocol 2: Western Blot Analysis of Mer/Axl Pathway Modulation

This protocol assesses the effect of **AZ14145845** on the phosphorylation status of Mer, Axl, and downstream signaling proteins.

Materials:

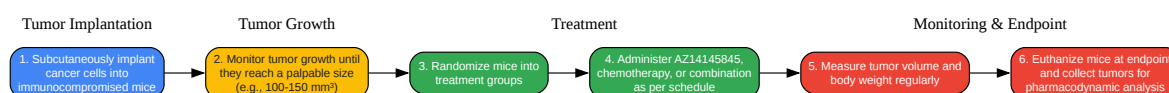
- Treated cell lysates from Protocol 1 or from a time-course experiment
- Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-pMer, anti-Mer, anti-pAxl, anti-Axl, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction: Lyse treated cells and determine protein concentration using the BCA assay.
- SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
- Analysis: Quantify band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.

Protocol 3: In Vivo Xenograft Model for Efficacy Evaluation

This protocol evaluates the anti-tumor efficacy of **AZ14145845** in combination with chemotherapy in a mouse xenograft model.



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Caption: Workflow for in vivo xenograft efficacy studies.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cells for implantation
- **AZ14145845** formulation for oral gavage
- Chemotherapeutic agents for injection
- Calipers for tumor measurement
- Anesthesia and euthanasia supplies

Procedure:

- Tumor Implantation: Subcutaneously implant $1-5 \times 10^6$ cancer cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, **AZ14145845** alone, chemotherapy alone, combination).
- Drug Administration: Administer drugs according to the predetermined schedule and route of administration (e.g., **AZ14145845** daily by oral gavage, paclitaxel weekly by intraperitoneal injection).
- Monitoring: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study. Collect tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry). Calculate tumor growth inhibition for each treatment group.

Protocol 4: Immunohistochemistry for pMer and pAxl in Tumor Tissue

This protocol is for the detection of phosphorylated Mer and Axl in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from the in vivo study.

Materials:

- FFPE tumor sections on slides
- Xylene and ethanol series for deparaffinization and rehydration
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide for blocking endogenous peroxidase
- Blocking serum
- Primary antibodies: anti-pMer, anti-pAxl
- Biotinylated secondary antibody
- Streptavidin-HRP
- DAB substrate kit
- Hematoxylin for counterstaining
- Mounting medium

Procedure:

- **Deparaffinization and Rehydration:** Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval in citrate buffer.
- **Peroxidase Blocking:** Block endogenous peroxidase activity with hydrogen peroxide.

- Blocking: Block non-specific binding with blocking serum.
- Primary Antibody Incubation: Incubate slides with the primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by streptavidin-HRP and visualize with DAB.
- Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
- Analysis: Score the staining intensity and percentage of positive cells to assess the levels of pMer and pAxl in the tumor tissues.

Conclusion

The combination of the dual Mer/Axl inhibitor **AZ14145845** with standard chemotherapy represents a promising therapeutic strategy to enhance anti-tumor efficacy and overcome chemoresistance. The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this combination, from in vitro synergy screening to in vivo efficacy studies. The successful execution of these experiments will provide crucial data to support the further development of **AZ14145845** as a novel cancer therapeutic.

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